5-Fluorobenzofuran-7-carboxylic acid
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Overview
Description
5-Fluorobenzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-alzheimer, antiosteoporotic, antiparasitic, antimicrobial, anticancer, antioxidant, anti-inflammatory, antihiv, anti-tb, antifungal, and other activities .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the benzofuran derivative .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-hydroxybenzophenone derivatives under acidic conditions, followed by fluorination and carboxylation reactions . Another approach involves the use of a free radical cyclization cascade to construct the benzofuran ring, followed by functionalization with fluorine and carboxylic acid groups .
Industrial Production Methods: Industrial production of 5-Fluorobenzofuran-7-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
5-Fluorobenzofuran-7-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine and carboxylic acid groups.
5-Fluorobenzofuran: A derivative with only the fluorine atom at the 5-position.
Benzofuran-7-carboxylic acid: A derivative with only the carboxylic acid group at the 7-position.
Uniqueness: 5-Fluorobenzofuran-7-carboxylic acid is unique due to the combined presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-1-benzofuran-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJRATHUSPTLAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388021-03-1 |
Source
|
Record name | 5-fluoro-1-benzofuran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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